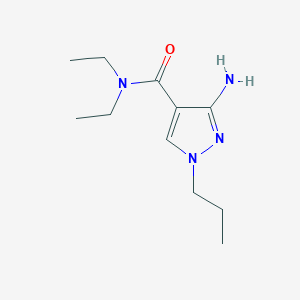![molecular formula C13H15F2N3 B11741368 N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11741368.png)
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluorophenyl group and a pyrazole ring, which are known for their significant biological and pharmacological activities. The incorporation of fluorine atoms into the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.
Alkylation: The final step involves the alkylation of the pyrazole nitrogen with isopropyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often requires a catalyst or elevated temperature.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring facilitates interactions with active sites. This compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to its observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(2,6-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- N-[(3,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its electronic properties and reactivity. This positioning enhances its stability and bioavailability compared to other difluorophenyl derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15F2N3 |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3/c1-9(2)18-8-12(7-17-18)16-6-10-5-11(14)3-4-13(10)15/h3-5,7-9,16H,6H2,1-2H3 |
InChI Key |
HFNWPCLSFDCOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11741285.png)
![(3-methoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741291.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11741292.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![2-Cyano-3-(dimethylamino)-N-[(methoxyimino)methyl]prop-2-enamide](/img/structure/B11741305.png)
![6-[(1R)-1-aminoethyl]pyridine-3-carbonitrile](/img/structure/B11741312.png)



![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11741342.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
